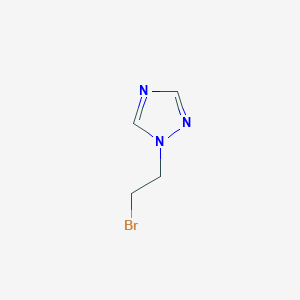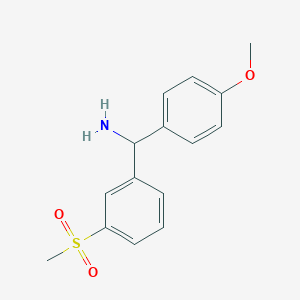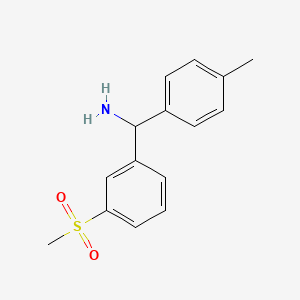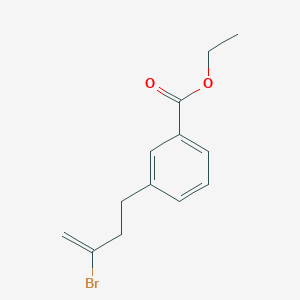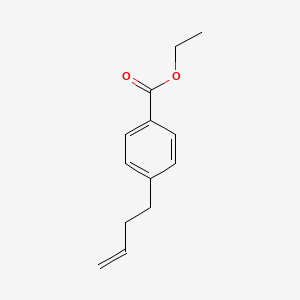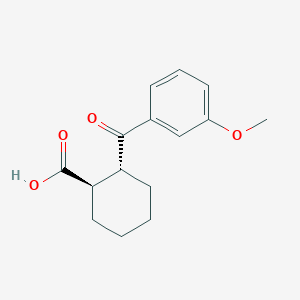
4-Fluoro-3'-iodobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3’-iodobenzophenone is a compound that belongs to the category of organic heterocyclic compounds. It has a molecular formula of C13H8FIO and a molecular weight of 326.1 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3’-iodobenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluorophenyl group and a 3-iodophenyl group . The presence of the halogens fluorine and iodine likely imparts unique electronic and steric properties to the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-3’-iodobenzophenone include a molecular weight of 326.1 g/mol . The density is 1.682g/cm3, and the boiling point is 386.4ºC at 760 mmHg .Applications De Recherche Scientifique
Fluorophenols in Methanogenic Cultures
- Research Context: The study by Londry and Fedorak (1993) examined fluorophenols, including the effects of fluorophenols on phenol transformation in methanogenic cultures. It's relevant to 4-Fluoro-3'-iodobenzophenone due to the study of fluoro compounds in environmental settings (Londry & Fedorak, 1993).
Anaerobic Transformation in Phenol-Degrading Cultures
- Insights on Phenol to Benzoate Transformation: Research by Genthner, Townsend, and Chapman (1989) sheds light on the transformation of phenol to benzoate in anaerobic conditions, which may be relevant for understanding the environmental impact and breakdown of compounds like 4-Fluoro-3'-iodobenzophenone (Genthner, Townsend, & Chapman, 1989).
Optical Properties of Fluoro-Benzophenone Derivatives
- Study of Electronic and Vibrational Properties: Pegu et al. (2017) conducted a theoretical investigation on the properties of 4-fluoro-4-hydroxybenzophenone, a compound structurally similar to 4-Fluoro-3'-iodobenzophenone. This study is significant for understanding the opto-electronic and nonlinear properties of such compounds, which could be relevant in materials science (Pegu, Deb, Van Alsenoy, & Sarkar, 2017).
Synthesis of Fluorinated Phthalazinone Monomer
- High-Performance Polymers: Xiao et al. (2003) focused on synthesizing and characterizing fluorinated phthalazinone monomers, including those related to 4-Fluoro-3'-iodobenzophenone. These polymers have potential applications in engineering plastics and membrane materials due to their solubility and thermal properties (Xiao, Wang, Jin, Jian, & Peng, 2003).
Use of Fluorinated Compounds in Methanogenic Cultures
- Detection of Aromatic Metabolites: Another study by Londry and Fedorak (1993) explored the use of fluorinated compounds to detect aromatic metabolites in methanogenic cultures. This research provides insights into the environmental behavior and degradation of fluorinated compounds (Londry & Fedorak, 1993).
Fluorogenic Chemosensor for Al3+ Detection
- Living Cell Imaging Application: Research by Ye et al. (2014) developed a fluorogenic chemosensor for Al3+ detection, which is relevant to understanding the application of fluorinated compounds in biochemical sensing and imaging (Ye, Sun, Li, Zhi, Wu, & Wang, 2014).
Synthesis of Fluorine-Containing Thiadiazolotriazinones
- Potential Antibacterial Agents: Holla, Bhat, and Shetty (2003) synthesized fluorine-containing thiadiazolotriazinones, demonstrating the role of fluorophenyl groups, similar to those in 4-Fluoro-3'-iodobenzophenone, in developing new biologically active molecules (Holla, Bhat, & Shetty, 2003).
Propriétés
IUPAC Name |
(4-fluorophenyl)-(3-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FIO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZADNMJQJUFBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FIO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641517 |
Source


|
| Record name | (4-Fluorophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
395-11-9 |
Source


|
| Record name | (4-Fluorophenyl)(3-iodophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B1345332.png)
![N-[3-(dimethylamino)propyl]cyclopentanamine dihydrochloride](/img/structure/B1345333.png)
